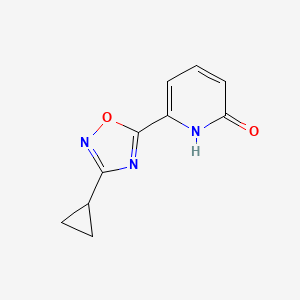
6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC1C2=NOC(=N2)C3=CC=CC(=O)N3 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a pyridinone ring . Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.20 and its molecular formula is C10H9N3O2 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
- Synthesis of Bicyclic Systems : 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, synthesized via a one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids, were studied. These compounds, structurally similar to 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, demonstrated potential biological activity predicted by the PASS prediction model (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
Apoptosis Induction in Cancer Cells : A study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified a novel apoptosis inducer, effective against several cancer cell lines, including breast and colorectal cancer. The molecular target was identified as TIP47, an IGF II receptor binding protein. This suggests a potential anticancer application for structurally related compounds like this compound (Zhang et al., 2005).
Synthesis of Antimicrobial and Anticancer Agents : The synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, with pyridinyl groups showed significant antimicrobial activity. Some compounds demonstrated notable anticancer activity, suggesting the potential of this compound in similar applications (Bayrak et al., 2009).
Cytotoxicity and Topoisomerase Inhibition : Novel pyrazole derivatives, including 1,3,4-oxadiazoles, were synthesized and evaluated for their cytotoxicity and HuTopoIIα inhibitory activity. These compounds, structurally related to this compound, displayed promising anticancer properties (Alam et al., 2016).
Material Science and Chemical Properties
Red Fluorescent Materials for OLED Devices : A study on 1,2,5-oxadiazolo[3,4-c]pyridines, which are structurally similar to the compound , explored their use as red fluorescent materials in OLED devices. This indicates potential material science applications for this compound (Gorohmaru et al., 2002).
Solvent-Free Heterocyclic Synthesis : Research on solvent-free synthesis methods for heterocyclic compounds, including oxadiazoles, highlights the importance of developing eco-friendly and efficient synthetic routes. These methods could be applicable to the synthesis of this compound (Martins et al., 2009).
Propiedades
IUPAC Name |
6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-8-3-1-2-7(11-8)10-12-9(13-15-10)6-4-5-6/h1-3,6H,4-5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYHJIMPRNUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

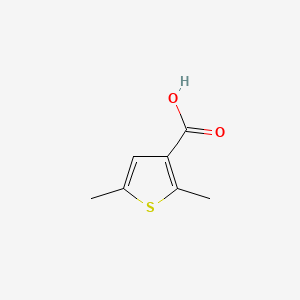
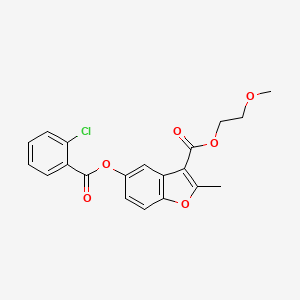
![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)
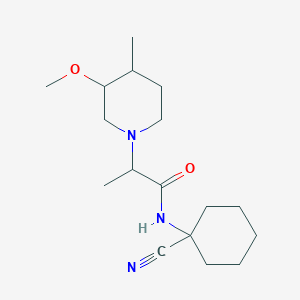
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)
![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)

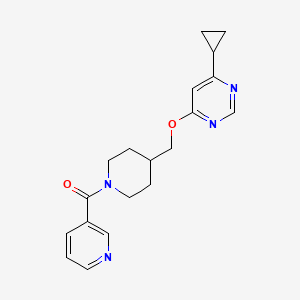
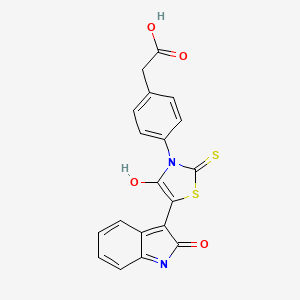
![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)
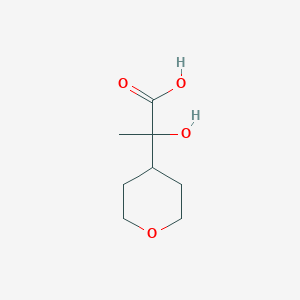
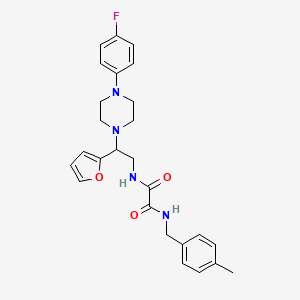
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)